molecular formula C9H7BrN2O B15127145 3-bromo-1-methylcinnolin-4(1H)-one

3-bromo-1-methylcinnolin-4(1H)-one

Cat. No.: B15127145
M. Wt: 239.07 g/mol
InChI Key: ZAALYZWPEJMGKN-UHFFFAOYSA-N
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Description

3-Bromo-1-methylcinnolin-4(1H)-one is a brominated cinnolinone derivative that serves as a versatile synthetic intermediate in organic and medicinal chemistry research. The bromine atom at the 3-position makes it a valuable substrate for various metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, enabling the rapid exploration of chemical space around the cinnolinone core. Cinnolinone scaffolds are of significant research interest due to their presence in compounds with a range of biological activities. This reagent may be utilized in projects aimed at developing novel therapeutic agents, particularly in the screening of molecules for anticancer or antimicrobial properties. As a building block, it facilitates the study of structure-activity relationships (SAR) by allowing for systematic functionalization. This product is provided for Research Use Only (RUO) and is not approved for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

3-bromo-1-methylcinnolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O/c1-12-7-5-3-2-4-6(7)8(13)9(10)11-12/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAALYZWPEJMGKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=O)C(=N1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-1-methylcinnolin-4(1H)-one typically involves the bromination of 1-methylcinnolin-4(1H)-one. The reaction can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform. The reaction conditions may vary, but it generally requires controlled temperatures and reaction times to achieve the desired product.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale bromination reactions using automated systems to ensure consistency and purity. The process may include purification steps like recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3-bromo-1-methylcinnolin-4(1H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles like amines or thiols.

    Reduction Reactions: The compound can be reduced to form different derivatives.

    Oxidation Reactions: Oxidation can lead to the formation of more complex structures.

Common Reagents and Conditions

    Substitution: Reagents like sodium amide or thiourea in solvents like ethanol or dimethylformamide (DMF).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while reduction can produce a dehalogenated product.

Scientific Research Applications

3-bromo-1-methylcinnolin-4(1H)-one is a synthetic organic compound that belongs to the quinolinone class, featuring a bromine atom at the third position and a methyl group at the first position of the cinnolinone ring. With a molecular weight of approximately 238.08 g/mol, it is of interest in medicinal chemistry and organic synthesis due to its unique structural features that contribute to its reactivity and biological activity.

Structural Similarity

Several compounds share structural similarities with 3-bromo-1-methylcinnolin-4(1H)-one:

Compound NameStructural FeaturesUnique Aspects
3-chloro-1-methylcinnolin-4(1H)-oneChlorine atom instead of bromineDifferent reactivity profile due to chlorine size
3-iodo-1-methylcinnolin-4(1H)-oneIodine atom instead of bromineEnhanced lipophilicity affecting biological activity
1-methylcinnolin-4(1H)-oneLacks halogen substituentBaseline structure without halogen-related reactivity

The presence of the bromine atom at the third position gives 3-bromo-1-methylcinnolin-4(1H)-one distinct chemical behavior and biological activity compared to its chloro and iodo analogs. The larger size and different electronegativity of bromine influence its reactivity and interactions with biological targets, making it particularly valuable in medicinal chemistry.

Importance

Mechanism of Action

The mechanism of action of 3-bromo-1-methylcinnolin-4(1H)-one depends on its specific interactions with molecular targets. It may act by binding to enzymes or receptors, thereby modulating biological pathways. Detailed studies are required to elucidate the exact mechanisms and pathways involved.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key features of 3-bromo-1-methylcinnolin-4(1H)-one with analogous compounds:

Compound Name Core Structure Substituents Molecular Formula Molar Mass (g/mol) Key Properties
3-Bromo-1-methylcinnolin-4(1H)-one Cinnolinone 3-Br, 1-CH₃ C₉H₇BrN₂O 239.07 (estimated) Bicyclic, moderate lipophilicity
3-Bromo-2-phenylquinolin-4(1H)-one Quinolinone 3-Br, 2-Ph C₁₅H₁₀BrNO 300.15 Extended conjugation, higher molar mass
3-Bromo-6-fluoro-1H-cinnolin-4-one Cinnolinone 3-Br, 6-F C₈H₄BrFN₂O 259.04 Electron-withdrawing F enhances polarity
(Z)-4-Bromo-3-(4-isopropylbenzylidene)-1-methylindolin-2-one Indolinone 4-Br, 1-CH₃, 3-(4-iPr-benzylidene) C₁₉H₁₈BrNO₂ 388.26 Larger substituent increases steric bulk
3-Bromo-1-methylpyridin-4(1H)-one Pyridinone 3-Br, 1-CH₃ C₆H₆BrNO 188.02 Monocyclic, higher solubility in polar solvents

Key Observations:

  • Quinolinones (e.g., 3-bromo-2-phenylquinolin-4(1H)-one) have a fused benzene ring, further extending conjugation and increasing molar mass .
  • Substituent Effects: The electron-withdrawing fluorine in 3-bromo-6-fluoro-1H-cinnolin-4-one increases polarity compared to the methyl group in the target compound, which is electron-donating. This difference may influence solubility and reactivity in nucleophilic substitutions.
  • Steric Considerations: The 4-isopropylbenzylidene group in the indolinone derivative () introduces significant steric hindrance, likely reducing metabolic clearance but complicating synthetic accessibility.

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